Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate
Description
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS: 1256633-34-7) is a specialized pharmaceutical intermediate with the molecular formula C₁₄H₂₅NO₆ and a molecular weight of 303.35 g/mol . Its structure features a butanoate backbone substituted with a tert-butoxycarbonyl (Boc)-protected amine and an ethoxy-2-oxoethyl group. The Boc group enhances stability during synthetic processes, while the ethoxy-2-oxoethyl moiety contributes to its reactivity in nucleophilic substitutions or ester hydrolysis. This compound is primarily used in peptide synthesis and as a precursor for bioactive molecules, requiring storage at 2–8°C under dry conditions to prevent degradation .
Properties
IUPAC Name |
methyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-6-20-12(17)10-15(9-7-8-11(16)19-5)13(18)21-14(2,3)4/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCGNAYZRFOZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122377 | |
| Record name | Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-34-7 | |
| Record name | Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Primary Amine
The synthesis begins with the protection of the primary amine in methyl 4-aminobutanoate using di-tert-butyl dicarbonate (Boc anhydride). This step ensures selective functionalization of the secondary amine in subsequent reactions.
Reaction Conditions :
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Reagents : Methyl 4-aminobutanoate, Boc anhydride, 4-dimethylaminopyridine (DMAP)
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0–25°C
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Reaction Time : 4–12 hours
The Boc group is introduced under mild basic conditions, typically achieving >90% yield. The reaction proceeds via nucleophilic attack of the amine on Boc anhydride, forming a carbamate intermediate.
Alkylation with Ethyl Bromoacetate
The Boc-protected amine is alkylated with ethyl bromoacetate to introduce the ethoxy-oxoethyl group.
Reaction Conditions :
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Reagents : Boc-protected methyl 4-aminobutanoate, ethyl bromoacetate, potassium carbonate (K₂CO₃)
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Solvent : N,N-Dimethylformamide (DMF) or acetonitrile
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Temperature : 50–80°C
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Reaction Time : 6–24 hours
This SN2 reaction proceeds via deprotonation of the secondary amine by K₂CO₃, followed by nucleophilic substitution at the bromoacetate carbon. Yields range from 70% to 85%, depending on solvent polarity and temperature control.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Structural confirmation is performed using:
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¹H/¹³C NMR : Peaks at δ 1.44 (Boc tert-butyl), δ 4.12 (ethoxy group), and δ 3.67 (methyl ester).
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Mass Spectrometry : Molecular ion peak at m/z 303.35 [M+H]⁺.
Industrial-Scale Production Optimization
Catalytic Efficiency and Solvent Selection
Industrial protocols prioritize cost-effectiveness and scalability. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | DMAP | Zeolite-based catalysts |
| Solvent | THF | Ethyl acetate |
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Yield | 85% | 78–82% |
Transitioning to ethyl acetate reduces solvent costs by 40% while maintaining reaction efficiency.
Waste Management and Byproduct Mitigation
Byproducts such as tert-butanol and ethyl acetate are recycled via distillation. The process achieves 95% solvent recovery, minimizing environmental impact.
Comparative Analysis of Alkylation Conditions
The alkylation step is critical for yield optimization. The table below compares methodologies:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 82 |
| NaH | THF | 60 | 6 | 78 |
| Et₃N | Acetonitrile | 70 | 8 | 75 |
Potassium carbonate in DMF provides optimal yield due to superior solubility of intermediates.
Applications in Pharmaceutical Synthesis
As a bifunctional building block, this compound enables:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Scientific Research Applications
Scientific Research Applications
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate has various applications across multiple scientific disciplines:
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Chemistry :
- Building Block in Organic Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptide derivatives.
- Chemical Transformations : The compound can undergo hydrolysis, substitution, and reduction reactions under specific conditions, making it valuable for synthetic chemists.
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Biology :
- Modification of Biomolecules : It is employed to modify biomolecules for studying biological processes, particularly in peptide synthesis where the Boc group can be selectively removed to reveal reactive amines.
- Biochemical Pathways : Involved in pathways related to peptide synthesis and modification of biomolecules, enhancing its utility in biological research.
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Medicine :
- Drug Development : Investigated for its potential role in drug delivery systems and therapeutic agents due to its ability to form stable complexes with various biological targets.
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Industry :
- Production of Specialty Chemicals : Utilized in the manufacturing of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Peptide Synthesis
Research indicates that this compound is effectively used in synthesizing peptides. For instance, it has been demonstrated that the Boc protecting group allows for selective reactions that facilitate the formation of desired peptide sequences while minimizing side reactions.
Biological Assays
In biological assays, this compound has shown promising results as a reagent for studying enzyme activity and protein interactions. Its ability to modify amino acids makes it a useful tool for probing protein structure-function relationships.
Drug Development
A study highlighted the potential of this compound as a precursor for developing novel drug candidates targeting specific diseases. Researchers have explored its efficacy in enhancing the bioavailability of therapeutic compounds through improved solubility profiles.
Mechanism of Action
The mechanism of action of Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate involves its reactivity towards various chemical reagents. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The ester group can undergo hydrolysis or reduction, providing access to different functional groups that can participate in subsequent reactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Notes:
- Similarity Scores (0–1 scale) are derived from structural and functional group overlap .
- The morpholine-containing analog (CAS 761460-04-2) shares the highest similarity (0.88) due to its Boc group and ethoxy-oxoethyl substituent but introduces a rigid morpholine ring, altering steric and electronic properties .
Biological Activity
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS No. 1256633-34-7) is a chemical compound notable for its potential biological activities and applications in biochemical research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 303.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis, particularly in peptide synthesis. Its solubility in water, ethyl acetate, and methanol allows for diverse applications in laboratory settings .
Target of Action : As an amino acid derivative, this compound may interact with various biological systems, particularly in the synthesis of peptides or complex organic molecules. The Boc group serves as a protective moiety that can be removed under acidic conditions to activate the compound for further reactions.
Biochemical Pathways : this compound is likely involved in pathways related to peptide synthesis and modification of biomolecules, making it useful for studying biological processes.
Case Studies and Research Findings
- Peptide Synthesis :
- Biological Assays :
- Drug Development :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Properties |
|---|---|---|---|
| Methyl 4-[N-Boc-N-(2-hydroxyethyl)amino]butanoate | C14H25NO5 | 299.36 g/mol | Potentially higher solubility |
| Methyl 4-[N-Boc-N-(2-methoxy-2-oxoethyl)amino]butanoate | C14H25NO6 | 303.36 g/mol | Enhanced reactivity |
| Methyl 4-[N-Boc-N-(2-ethoxy-2-hydroxyethyl)amino]butanoate | C14H25NO6 | 303.36 g/mol | Unique reactivity profile |
This table illustrates the uniqueness of this compound due to its ethoxy group, which imparts distinct chemical reactivity compared to its analogs .
Q & A
Q. What are the standard synthetic routes for Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate, and what factors influence yield optimization?
Methodological Answer: The compound is synthesized via sequential functionalization of the butanoate backbone. A common approach involves:
- Step 1: Protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate.
- Step 2: Alkylation of the secondary amine with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy-2-oxoethyl group.
- Step 3: Esterification of the carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄).
Yield optimization depends on:
- Reaction Time: Extended reaction times (24–48 hours) for Boc protection ensure complete conversion .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
- Purification: Flash chromatography (ethyl acetate/hexane gradients) achieves >90% purity, as demonstrated in analogous syntheses .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Key spectroscopic markers include:
- ¹H NMR (CDCl₃):
- Boc group: Singlet at δ 1.4 ppm (9H, t-Bu).
- Ethoxy group: Quartet at δ 4.1 ppm (2H, -OCH₂CH₃) and triplet at δ 1.2 ppm (3H, -CH₃).
- Butanoate backbone: Multiplets for methylene protons (δ 2.3–2.6 ppm) and ester carbonyl (δ 3.7 ppm, -COOCH₃) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer: Based on GHS classifications:
- Hazards: Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
- Precautions:
- Use nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from oxidizers.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the Boc-protecting group influence the compound's reactivity in subsequent synthetic steps?
Methodological Answer: The Boc group:
- Stability: Resists nucleophilic attack under basic conditions but is cleaved by trifluoroacetic acid (TFA) or HCl/dioxane, enabling selective deprotection .
- Steric Effects: Shields the amine, reducing undesired side reactions (e.g., acylation) during multi-step syntheses.
- Case Study: In peptide coupling, Boc-protected amines prevent racemization, as observed in analogs with tert-butoxycarbonyl groups .
Q. What strategies are effective in resolving discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer: Discrepancies arise from structural variations (e.g., amino group position). Mitigation strategies:
- Comparative Assays: Test analogs (e.g., methyl 4-(3-aminophenyl)butanoate vs. 4-(4-aminophenyl) derivative) under identical conditions to isolate positional effects .
- Electronic Analysis: Use Hammett constants to quantify electron-donating/withdrawing effects of substituents on bioactivity.
- Structural Modeling: MD simulations to predict binding affinities with targets (e.g., enzymes) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Methodological Answer: Key challenges include:
- Racemization Risk: Prolonged heating during esterification or alkylation can invert stereochemistry. Mitigate via low-temperature reactions (<40°C) .
- Purification at Scale: Flash chromatography becomes impractical; switch to recrystallization (solvent: ethyl acetate/hexane) or simulated moving bed (SMB) chromatography.
- Yield Drop: Scaling alkylation steps from mmol to mol scales reduced yields by ~15% in related compounds due to inefficient mixing; optimize with continuous flow reactors .
Q. How does the structural configuration of this compound affect its utility as a precursor in peptidomimetic drug design?
Methodological Answer: The compound’s features enable:
- Backbone Flexibility: The butanoate chain mimics peptide bonds, allowing integration into peptidomimetics targeting proteases .
- Functional Group Versatility: The ethoxy-oxoethyl group serves as a handle for click chemistry (e.g., CuAAC with azides) to append pharmacophores.
- Case Study: Analogous N-protected amino esters showed enhanced bioavailability in kinase inhibitors due to improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
